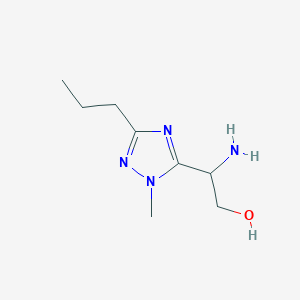

2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Description

2-Amino-2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with methyl and propyl groups, coupled with an ethanolamine backbone. The triazole moiety is a hallmark of bioactive molecules, often associated with antifungal, antiviral, or anticancer properties . Its molecular framework combines rigidity (from the triazole ring) and hydrophilicity (from the ethanolamine group), which may influence solubility, bioavailability, and target binding efficiency.

Properties

Molecular Formula |

C8H16N4O |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-amino-2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)ethanol |

InChI |

InChI=1S/C8H16N4O/c1-3-4-7-10-8(6(9)5-13)12(2)11-7/h6,13H,3-5,9H2,1-2H3 |

InChI Key |

JTTLFTFEFJFHKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=N1)C(CO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization .

Industrial Production Methods

Industrial production methods for this compound may involve the hydrogenation of 2-aminoisobutyric acid or its esters . This process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides for the formation of oxazolines and sulfating agents for the production of dimethylaziridine . Reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance reaction rates.

Major Products

Major products formed from these reactions include oxazolines, dimethylaziridine, and various substituted triazoles .

Scientific Research Applications

2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

Triazole-containing compounds are well-documented for their antifungal activity. For example:

- Fluconazole: A widely used antifungal agent with two triazole rings. Unlike the target compound, fluconazole lacks the ethanolamine group, which may reduce its solubility in polar solvents. Fluconazole’s MIC (Minimum Inhibitory Concentration) against Candida albicans is ~1–2 μg/mL, whereas the target compound’s structural analog (an imidazolylindol-propanol) demonstrated a MIC of 0.001 μg/mL in fluorometric screening .

- Itraconazole: Features a triazole ring linked to a long alkyl chain. Its lipophilicity enhances tissue penetration but limits aqueous solubility. The target compound’s ethanolamine group may address this limitation.

Table 1: Structural and Functional Comparison of Triazole Derivatives

| Compound | Key Structural Features | MIC (μg/mL) vs. C. albicans | Solubility Profile |

|---|---|---|---|

| Target Compound | 1,2,4-triazole + ethanolamine | Not reported | Moderate (predicted) |

| Fluconazole | Bis-triazole + hydroxyl group | 1–2 | High |

| Imidazolylindol-propanol (Analog) | Imidazole + propanol chain | 0.001 | Low (hydrophobic core) |

Ethanolamine-Based Analogs

Ethanolamine derivatives are explored for their ability to enhance membrane permeability. A catalog entry from Enamine Ltd. lists 2-amino-2-(1-methylcyclopropyl)ethan-1-ol, which replaces the triazole ring with a methylcyclopropyl group . This substitution eliminates the heterocyclic aromaticity, likely reducing interactions with fungal cytochrome P450 enzymes (a target of azole antifungals). However, the cyclopropyl group may improve metabolic stability.

Heterocyclic Variations

Replacing the triazole with other heterocycles alters bioactivity:

- Imidazole Derivatives: The study by Pagniez and Pape identified an imidazolylindol-propanol compound with exceptional antifungal potency (MIC: 0.001 μg/mL) . The imidazole ring’s smaller size compared to triazole may enhance binding specificity but reduce stability under oxidative conditions.

- Pyrazole Derivatives : Pyrazole-containing analogs often exhibit reduced antifungal activity but improved pharmacokinetics due to lower metabolic degradation.

Key Research Findings and Limitations

- Antifungal Potential: While direct data on the target compound is unavailable, its structural similarity to high-potency imidazole/triazole derivatives suggests plausible activity against Candida spp. and Aspergillus fumigatus. The ethanolamine group could synergize with the triazole to improve water solubility, a common drawback of azole antifungals .

- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to other triazole-ethanolamine hybrids, involving Huisgen cycloaddition for triazole formation and subsequent amine functionalization.

- Gaps in Data: No explicit MIC values, toxicity profiles, or in vivo efficacy data are provided in the evidence. Further studies are required to validate its pharmacokinetic and safety parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.